![molecular formula C10H15BrClNO B1383845 4-Bromo-2-isopropoxybenzylamine hydrochloride CAS No. 2203071-55-8](/img/structure/B1383845.png)
4-Bromo-2-isopropoxybenzylamine hydrochloride
Overview
Description
4-Bromo-2-isopropoxybenzylamine hydrochloride (4-BIPBHCl) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a white crystalline solid with a melting point of 144-146°C. 4-BIPBHCl is a versatile reagent due to its ability to act as an acid or a base in a variety of reactions. It is also used as a catalyst in organic synthesis, as well as an intermediate in the synthesis of a variety of organic compounds.
Scientific Research Applications
Biochemistry: C-Terminal Polyamine Modification
In biochemistry, this compound is utilized to study the characteristics of C-terminal polyamine modification . This process is significant in the presence of protease and amine, as it can influence protein function and stability .
Pharmacology: Reference Standard for Testing
Pharmacologically, 4-Bromo-2-isopropoxybenzylamine hydrochloride serves as a high-quality reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical results during drug development .
Organic Synthesis: Intermediate for Pyrrole Derivatives
In organic synthesis, the compound is used to prepare 1-(4-Brombenzyl)-pyrrole by reacting with 2,5-dimethoxy-tetrahydro-furan. This reaction is valuable for synthesizing pyrrole derivatives, which are important in medicinal chemistry .
Material Science: Synthesis of Novel Materials
In material science, derivatives of this compound could be explored for the synthesis of novel materials. While specific applications in this field are not detailed in the search results, the reactivity of the bromine atom makes it a potential candidate for creating new polymeric or composite materials .
Environmental Science: Study of Environmental Impact
Although direct applications in environmental science are not explicitly mentioned, compounds like 4-Bromo-2-isopropoxybenzylamine hydrochloride could be used to study their environmental impact, such as their behavior in water systems and potential toxicity .
properties
IUPAC Name |
(4-bromo-2-propan-2-yloxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7(2)13-10-5-9(11)4-3-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXRRQFRMDSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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